Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

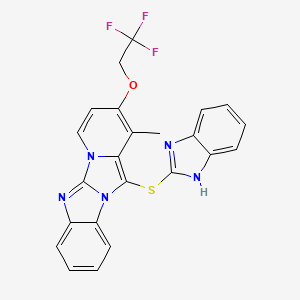

Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is a compound related to Levothyroxine . Levothyroxine is a drug used in the treatment of thyroid disorders . The molecular formula of this compound is C12H13I2NO4 and it has a molecular weight of 489.05 .

Synthesis Analysis

The synthesis of Levothyroxine and its related compounds involves complex chemical reactions. One of the key steps in the synthesis of Levothyroxine is the use of 3,5-Diiodo L-Tyrosine copper complex . This reduces the number of steps and increases the yield of the product . Another important compound used in the synthesis is Bis (p-anisyl)iodonium Iodide, which reduces the probable formation of genotoxic impurities .Molecular Structure Analysis

The molecular structure of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is complex. It contains iodine atoms, which play a unique role in its structure due to their steric and electronic properties . The diphenyl ether linkage in the structure controls its conformation . The 4’-hydroxyl group is important for receptor binding . The side chain composition also plays a significant role in the structure .Chemical Reactions Analysis

The chemical reactions involving Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) are complex and involve multiple steps. The use of 3,5-Diiodo L-Tyrosine copper complex in the synthesis process reduces the number of steps and increases the yield of the product .将来の方向性

The future directions for research on Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) could include further studies on its synthesis, mechanism of action, and potential therapeutic uses. Given its relation to Levothyroxine, a drug used in the treatment of thyroid disorders , it could potentially be used in the development of new treatments for thyroid disorders.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) involves the acetylation of 3,5-diiodo-L-tyrosine methyl ester with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "3,5-diiodo-L-tyrosine methyl ester", "Acetic anhydride", "Catalyst" ], "Reaction": [ "To a solution of 3,5-diiodo-L-tyrosine methyl ester in dry pyridine, add acetic anhydride dropwise with stirring.", "Add a catalytic amount of catalyst to the reaction mixture.", "Heat the reaction mixture at 60-70°C for 2-3 hours.", "Cool the reaction mixture and pour it into ice-cold water.", "Collect the precipitate by filtration and wash it with water.", "Dry the product in vacuum to obtain Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)." ] } | |

CAS番号 |

56460-41-4 |

分子式 |

C12H13I2NO4 |

分子量 |

489.05 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)

![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)

![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)